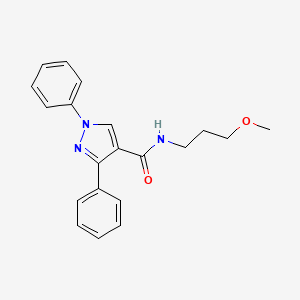
2-Nitro-4-t-butylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-4-t-butylbenzaldehyde is an organic compound with the molecular formula C11H13NO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with a nitro group (NO2) at the second position and a t-butyl group (C(CH3)3) at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-4-t-butylbenzaldehyde typically involves the nitration of 4-t-butylbenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where 4-t-butylbenzaldehyde is treated with a nitrating agent such as a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3). The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound may involve a multi-step process starting from readily available raw materials. For instance, 4-t-butyltoluene can be oxidized to 4-t-butylbenzaldehyde, followed by nitration to introduce the nitro group. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Nitro-4-t-butylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: 2-Nitro-4-t-butylbenzoic acid.
Reduction: 2-Amino-4-t-butylbenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Nitro-4-t-butylbenzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme activity and inhibition.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Nitro-4-t-butylbenzaldehyde depends on the specific application. In chemical reactions, the nitro group acts as an electron-withdrawing group, influencing the reactivity of the benzaldehyde moiety. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions .
Comparison with Similar Compounds
4-t-Butylbenzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitrobenzaldehyde: Lacks the t-butyl group, affecting its steric and electronic properties.
4-Nitrobenzaldehyde: The nitro group is at a different position, leading to different reactivity patterns.
Uniqueness: 2-Nitro-4-t-butylbenzaldehyde is unique due to the presence of both the nitro and t-butyl groups, which impart distinct steric and electronic effects. These effects influence its reactivity and make it a valuable intermediate in organic synthesis and other applications .
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
4-tert-butyl-2-nitrobenzaldehyde |
InChI |
InChI=1S/C11H13NO3/c1-11(2,3)9-5-4-8(7-13)10(6-9)12(14)15/h4-7H,1-3H3 |
InChI Key |
SGPKMNPQDAOSBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-4-fluoro-2-[1-(methoxymethoxy)ethyl]benzene](/img/structure/B13877121.png)
![Tert-butyl 4-[2-[4-(trifluoromethyl)phenyl]acetyl]piperazine-1-carboxylate](/img/structure/B13877129.png)
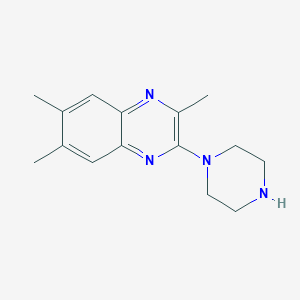
![2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine](/img/structure/B13877139.png)

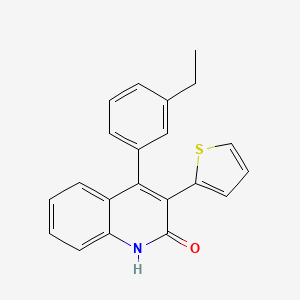
![2,3-Dibenzoyloxybutanedioic acid;methyl 3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoate](/img/structure/B13877146.png)
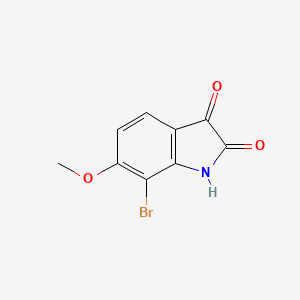
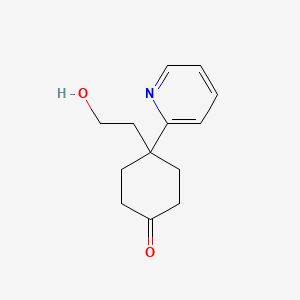
![2-[1-(4-Methoxyphenyl)ethylamino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13877161.png)
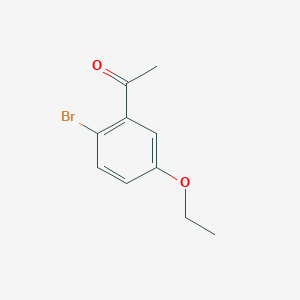
![ethyl N-[2-amino-4-[(4-chlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13877171.png)
